molecular formula C9H14O3S B010578 methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate CAS No. 100946-76-7

methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate

Cat. No. B010578
CAS RN: 100946-76-7
M. Wt: 202.27 g/mol
InChI Key: FPTDWRZZAYLQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate is a chemical compound with a molecular formula of C10H16O3S. It is commonly used in scientific research as a building block for the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have antioxidant activity, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate in lab experiments is its versatility. It can be easily synthesized and used as a building block for the synthesis of a wide range of organic compounds. However, one of the main limitations is its potential toxicity. It is important to use proper safety precautions when handling this compound.

Future Directions

There are many potential future directions for research involving methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate. One area of research could focus on the development of new organic compounds with anti-inflammatory, anti-cancer, and anti-bacterial properties. Another area of research could focus on the development of new synthetic methods for producing this compound and related compounds. Additionally, further research could be conducted to better understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

Methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of ethyl acrylate with thiourea in the presence of a catalyst. The resulting intermediate is then treated with methyl iodide to yield the final product.

Scientific Research Applications

Methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate has a wide range of applications in scientific research. It is commonly used as a building block for the synthesis of various organic compounds, such as thiazolidines, thiazoles, and thiophenes. These compounds have a variety of applications in medicinal chemistry, including as anti-inflammatory, anti-cancer, and anti-bacterial agents.

properties

CAS RN

100946-76-7

Molecular Formula

C9H14O3S

Molecular Weight

202.27 g/mol

IUPAC Name

methyl 4-ethoxy-3,6-dihydro-2H-thiopyran-2-carboxylate

InChI

InChI=1S/C9H14O3S/c1-3-12-7-4-5-13-8(6-7)9(10)11-2/h4,8H,3,5-6H2,1-2H3

InChI Key

FPTDWRZZAYLQHA-UHFFFAOYSA-N

SMILES

CCOC1=CCSC(C1)C(=O)OC

Canonical SMILES

CCOC1=CCSC(C1)C(=O)OC

synonyms

2H-Thiopyran-2-carboxylicacid,4-ethoxy-3,6-dihydro-,methylester(9CI)

Origin of Product

United States

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